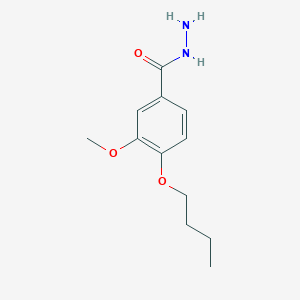

4-Butoxy-3-methoxybenzohydrazide

Description

Overview of Benzohydrazide (B10538) and Hydrazone Derivatives in Contemporary Chemical Research

Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH₂). pensoft.net This structural motif serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. taylorandfrancis.commdpi.com The reactivity of the hydrazide group, particularly its ability to undergo condensation reactions with aldehydes and ketones, leads to the formation of hydrazones (-C=N-NH-C=O). mdpi.comnih.gov

Hydrazones themselves are a significant class of compounds in contemporary research, possessing a characteristic azomethine group (-NHN=CH). nih.gov The presence of both a nucleophilic nitrogen and an electrophilic carbon atom within this group imparts a rich and varied reactivity. nih.gov Researchers have extensively explored benzohydrazide and hydrazone derivatives for their diverse chemical properties and potential applications. These compounds are known to act as bidentate ligands in coordination chemistry, forming stable complexes with various metal ions. mdpi.com This chelating ability is a key aspect of their chemical profile. biointerfaceresearch.com

Significance of 4-Butoxy-3-methoxybenzohydrazide and Related Structures in Academic Inquiry

The specific compound, this compound, and its related structures are of interest to the academic community due to the unique combination of functional groups appended to the benzene ring. The butoxy and methoxy (B1213986) groups are electron-donating, which can influence the electronic properties of the entire molecule, including the reactivity of the hydrazide moiety.

The synthesis of derivatives from this compound has been a subject of study. For instance, the reaction with various aldehydes can yield a series of hydrazone derivatives. scirp.org One notable example is the synthesis of 1-pyrimidine-2-yl piperidine-4-carboxylicacid(4-butoxy-3-methoxy benzylidine)-hydrazide. scirp.org The characterization of such novel compounds contributes to the expanding library of organic molecules and allows for the investigation of structure-activity relationships.

Furthermore, the structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules. The presence of the hydrazide group provides a reactive handle for further chemical transformations, enabling the construction of intricate molecular architectures. Research into compounds like (E)-N'-(4-Butoxy-3-methoxybenzylidene)benzohydrazide highlights the utility of this scaffold in creating new chemical entities. researchgate.net

Historical Context and Foundational Studies within Hydrazide Chemistry

The study of hydrazides is built upon the foundational discovery of hydrazine (B178648) (N₂H₄) by German chemist Emil Fischer in 1875. wikipedia.orghydrazine.com Fischer's initial work involved the synthesis of phenylhydrazine, a precursor to hydrazine. hydrazine.com However, it was Theodor Curtius who first synthesized hydrazine itself in 1887. wikipedia.orgacs.org The pure anhydrous form of hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.orghydrazine.com

The early 20th century saw the development of scalable synthetic methods, such as the Olin Raschig process in 1907, which made hydrazine more accessible for research and industrial applications. hydrazine.com This process involves the reaction of ammonia (B1221849) with sodium hypochlorite. hydrazine.com The availability of hydrazine paved the way for extensive investigations into its derivatives, including hydrazides and hydrazones.

The utility of hydrazides as intermediates in organic synthesis became increasingly apparent throughout the 20th century. Their role in the synthesis of various heterocyclic compounds was a significant area of exploration. mdpi.com These foundational studies laid the groundwork for the contemporary research landscape, where specific substituted benzohydrazides like this compound are synthesized and studied for their unique properties and potential as building blocks in the creation of novel molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-3-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-4-7-17-10-6-5-9(12(15)14-13)8-11(10)16-2/h5-6,8H,3-4,7,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTFHRYMTHSIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 4-Butoxy-3-methoxybenzohydrazide

The synthesis of this compound typically begins with a benzohydrazide (B10538) precursor, which undergoes specific chemical reactions to yield the final product.

Approaches Utilizing Benzohydrazide Precursors

A common synthetic route involves the esterification of a corresponding benzoic acid derivative, followed by hydrazinolysis. For instance, 4-(tert-butyl)benzoic acid can be converted to its methyl ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield 4-(tert-butyl)benzohydrazide. mdpi.com This fundamental approach can be adapted for this compound, starting from 4-butoxy-3-methoxybenzoic acid. The acid is first esterified, commonly using methanol (B129727) in the presence of an acid catalyst like sulfuric acid. The resulting methyl 4-butoxy-3-methoxybenzoate is then reacted with hydrazine hydrate to produce this compound. mdpi.com

Another approach starts from a substituted benzaldehyde, such as 5-nitrovanillin, which can be reacted with butyl chloride to introduce the butoxy group, yielding 4-butoxy-3-methoxy-5-nitrobenzaldehyde. prepchem.com While this specific product is a nitro derivative, the underlying principle of introducing the butoxy group onto a vanillin-based structure is a key step that could be adapted in a synthetic sequence for the target hydrazide.

Schiff Base Condensation Reactions for Related Hydrazones

Hydrazones are a significant class of compounds derived from hydrazides, formed through the condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone). This reaction, which forms a carbon-nitrogen double bond (C=N), is a classic example of Schiff base formation. scispace.comwjpsonline.comnih.gov

The synthesis of hydrazone derivatives of this compound involves reacting it with various aldehydes or ketones. For example, a hydrazone derivative, 1-pyrimidine-2-yl piperidine-4-carboxylicacid(4-butoxy-3-methoxy benzylidine)-hydrazide, was synthesized from its respective precursors. scirp.org Similarly, (E)-N'-(4-Butoxy-3-methoxybenzylidene)benzohydrazide has been synthesized and its crystal structure reported. researchgate.net These reactions are typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol (B145695) or benzene (B151609). worldwidejournals.comresearchgate.net The formation of the Schiff base is often catalyzed by a small amount of acid. researchgate.net

The general mechanism involves the nucleophilic addition of the primary amine of the hydrazide to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to form the stable imine or azomethine group of the hydrazone. scispace.com

Interactive Table 1: Examples of Schiff Base Condensation Reactions

| Hydrazide Precursor | Carbonyl Compound | Resulting Hydrazone | Reference |

| 1-pyrimidine-2-yl piperidine-4-carboxylicacid hydrazide | 4-butoxy-3-methoxybenzaldehyde | 1-pyrimidine-2-yl piperidine-4-carboxylicacid(4-butoxy-3-methoxy benzylidine)-hydrazide | scirp.org |

| Benzohydrazide | 4-butoxy-3-methoxybenzaldehyde | (E)-N'-(4-Butoxy-3-methoxybenzylidene)benzohydrazide | researchgate.net |

| 3,4-dimethoxybenzohydrazide | 1-(4-butoxy-2-hydroxyphenyl)ethanone | 1-(4-butoxy-2-hydroxyphenyl) ethylidene-3,4 dimethoxy benzohydrazide | worldwidejournals.com |

| 4-methoxybenzohydrazide | Various substituted aldehydes | 4-methoxybenzohydrazone derivatives | nih.govresearchgate.netresearchgate.net |

Ultrasound-Assisted Synthetic Protocols for Hydrazide-Based Schiff Bases

To enhance reaction rates and yields, and to align with the principles of green chemistry, ultrasound irradiation has been successfully employed in the synthesis of hydrazide-based Schiff bases. scispace.com Ultrasound-assisted synthesis often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.comresearchgate.netlew.ro

For instance, the synthesis of various hydrazones has been achieved with excellent yields (90-94%) in significantly reduced reaction times under ultrasound irradiation compared to classical methods. mdpi.com The condensation of hydrazides with aldehydes to form hydrazones can be completed within minutes under ultrasound, whereas conventional methods might require several hours of refluxing. mdpi.comlew.ro This methodology has been applied to a wide range of substrates, including the synthesis of complex hydrazone derivatives. dntb.gov.ua The use of ultrasound provides a simple, efficient, and environmentally friendly alternative for the synthesis of these compounds. researchgate.net

Interactive Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Hydrazones

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 72 hours | Moderate | mdpi.com |

| Ultrasound Irradiation | 12-14 hours | 90-94% | mdpi.com |

| Conventional Heating (Benzoxazinonylhydrazones) | Several hours | Good | lew.ro |

| Ultrasound Irradiation (Benzoxazinonylhydrazones) | Shorter time | Excellent | lew.ro |

Synthesis of Structural Analogs and Derivatives of this compound

The core structure of this compound can be modified to produce a wide array of structural analogs and derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships.

Synthesis of Variously Substituted Alkoxy-Methoxybenzohydrazide Analogs

A variety of analogs can be synthesized by altering the alkoxy and methoxy (B1213986) substituents on the benzohydrazide ring. For example, a series of 4-methoxybenzoylhydrazones with different hydroxyl substitutions on the benzylidene part have been synthesized. nih.govresearchgate.net These syntheses follow the standard Schiff base condensation reaction where 4-methoxybenzohydrazide is reacted with differently substituted hydroxybenzaldehydes. nih.govresearchgate.net Similarly, analogs with different alkoxy groups in place of the butoxy group can be prepared by starting with the corresponding 4-alkoxy-3-methoxybenzoic acids.

Preparation of Heterocyclic Conjugates and Related Benzohydrazide Derivatives

Benzohydrazides serve as versatile starting materials for the synthesis of various heterocyclic compounds. researchgate.net For example, 2-hydroxy benzohydrazide has been used to prepare 1,3,4-oxadiazole (B1194373) and thiazolidinone derivatives. researchgate.net The synthesis of heterocyclic conjugates often involves the initial formation of a hydrazone (Schiff base), which then undergoes cyclization. researchgate.netekb.eg

Hydrazide-hydrazones can be cyclized to form five- and seven-membered heterocyclic rings. ekb.eg For instance, treatment of a benzohydrazide with carbon disulfide can lead to the formation of 1,3,4-oxadiazole or 1,2,4-triazole (B32235) derivatives. researchgate.net Furthermore, benzohydrazides can be conjugated with other heterocyclic moieties, such as pyrimidine, to create more complex molecules. scirp.org The synthesis of these conjugates is driven by the aim of combining the structural features of different heterocyclic systems to achieve novel chemical properties. ijfmr.commdpi.comresearchgate.net

Investigations into Reaction Mechanisms and Kinetics in Synthesis

The formation of this compound typically proceeds via the hydrazinolysis of a corresponding ester, such as methyl 4-butoxy-3-methoxybenzoate. This reaction is a nucleophilic acyl substitution. The general mechanism involves the nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the alkoxy group (e.g., methoxy) and the formation of the stable hydrazide.

The reaction rate is influenced by several factors, including the nature of the solvent, the temperature, and the concentration of the reactants. In many instances, the reaction is conducted under reflux conditions to achieve a reasonable rate and yield. mdpi.com The kinetics of such reactions often follow a second-order rate law, being first order with respect to both the ester and hydrazine.

Detailed kinetic studies on analogous systems, such as the formation of E-hydrazone esters, have sometimes employed Density Functional Theory (DFT) to understand the configurational stability and the potential for isomerization during the reaction. nih.gov Such computational approaches can elucidate the energy barriers of transition states and the stability of intermediates, providing a deeper insight into the reaction pathway.

Exploration of Catalytic Approaches in this compound Synthesis

To enhance the efficiency and selectivity of hydrazide synthesis, various catalytic methods have been explored for analogous reactions, which could be applicable to the synthesis of this compound. These catalysts can be broadly categorized into acidic, basic, and metal-based systems.

Acid Catalysis: Conventional synthesis of acyl hydrazides often employs acid catalysts like sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) to activate the ester carbonyl group, making it more susceptible to nucleophilic attack by hydrazine. mdpi.cominglomayor.cl The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Natural Catalysts: Interestingly, research has demonstrated the efficacy of natural catalysts, such as lemon juice, in promoting the formation of hydrazides from esters. inglomayor.cl The acidic nature of lemon juice, primarily due to citric acid, along with the presence of metal salts, is believed to contribute to its catalytic activity, leading to good yields in relatively shorter reaction times. inglomayor.cl

Metal-Based Catalysis: A wide array of metal-based catalysts has been developed for the synthesis of hydrazine derivatives, offering mild reaction conditions and high functional group tolerance.

Copper Catalysis: Copper(I) iodide (CuI) has been effectively used to catalyze the N-arylation of hydrazides. organic-chemistry.org For the synthesis of the primary hydrazide, the more relevant reaction is the hydrazinolysis of the ester, for which direct copper catalysis is less common than for subsequent derivatization.

Ruthenium Catalysis: Diaminocyclopentadienone ruthenium tricarbonyl complexes have been utilized in the synthesis of mono- or dialkylated acyl hydrazides through a borrowing hydrogen strategy. organic-chemistry.org This approach, however, is more relevant for the alkylation of a pre-formed hydrazide rather than its initial synthesis from an ester.

Platinum Catalysis: For the synthesis of related hydrazone esters, single-atom platinum catalysts (e.g., Pt₁/CeO₂) have shown superior activity in the hydrogenation of α-diazoesters. nih.govresearchgate.net While this specific pathway starts from a diazo compound rather than an ester and hydrazine, it highlights the potential of advanced catalytic systems in the synthesis of complex hydrazine derivatives. The proposed catalytic cycle for this transformation suggests the importance of the ester moiety in directing the regio- and stereoselective addition of the platinum hydride across the diazo N=N bond. researchgate.net

The selection of a suitable catalyst for the synthesis of this compound would depend on factors such as the desired purity, reaction conditions, and economic viability.

Table of Catalytic Approaches for Hydrazide Synthesis

| Catalyst Type | Specific Example(s) | General Application in Hydrazide Synthesis | Reference(s) |

| Acid Catalysts | Sulfuric Acid (H₂SO₄), Hydrogen Chloride (HCl) | Esterification and subsequent hydrazinolysis. | mdpi.cominglomayor.cl |

| Natural Catalysts | Lemon Juice | Formation of hydrazides from esters. | inglomayor.cl |

| Metal Catalysts | Copper(I) Iodide (CuI) | N-arylation of hydrazides. | organic-chemistry.org |

| Metal Catalysts | Ruthenium Complexes | Alkylation of acyl hydrazides. | organic-chemistry.org |

| Metal Catalysts | Single-Atom Platinum (Pt₁/CeO₂) | Hydrogenation of α-diazoesters to E-hydrazones. | nih.govresearchgate.net |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 4-Butoxy-3-methoxybenzohydrazide provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring appear as multiplets in the downfield region, generally between 6.8 and 7.8 ppm. The methoxy (B1213986) group (-OCH₃) protons typically resonate as a singlet around 3.8 ppm. The protons of the butoxy group (-OCH₂CH₂CH₂CH₃) exhibit characteristic signals: the triplet for the terminal methyl group (CH₃) appears at approximately 0.9 ppm, the sextet for the adjacent methylene (B1212753) group (CH₂) is found around 1.4-1.5 ppm, the quintet for the next methylene group is observed near 1.7 ppm, and the triplet for the methylene group attached to the oxygen atom (-OCH₂) is shifted further downfield to about 4.0 ppm due to the deshielding effect of the oxygen atom. The hydrazide protons (-NHNH₂) give rise to broad singlets, with the -NH proton appearing around 9.5 ppm and the -NH₂ protons at approximately 4.5 ppm, though their positions can be variable and are affected by solvent and concentration.

Table 1: Proton NMR (¹H NMR) Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 | s | 1H | -C(O)NH- |

| ~7.8 - 6.8 | m | 3H | Ar-H |

| ~4.5 | s (br) | 2H | -NH₂ |

| ~4.0 | t | 2H | -OCH₂- (Butoxy) |

| ~3.8 | s | 3H | -OCH₃ |

| ~1.7 | quin | 2H | -OCH₂CH₂- (Butoxy) |

| ~1.45 | sex | 2H | -CH₂CH₃ (Butoxy) |

| ~0.9 | t | 3H | -CH₃ (Butoxy) |

Note: s = singlet, t = triplet, quin = quintet, sex = sextet, m = multiplet, br = broad. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. pharmacy180.com Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals. pressbooks.pubuoi.gr

For this compound, the carbonyl carbon of the hydrazide group is the most deshielded, appearing at the lowest field (highest ppm value), typically around 165-170 ppm. pressbooks.pub The aromatic carbons show signals in the range of 110-150 ppm, with the carbons attached to oxygen atoms (C-3 and C-4) resonating at the lower end of this range. The methoxy carbon (-OCH₃) signal is found around 55-60 ppm. The carbons of the butoxy group appear at distinct positions: the -OCH₂ carbon is observed around 68-70 ppm, while the other methylene carbons and the terminal methyl carbon resonate at higher fields (lower ppm values), typically between 13 and 31 ppm. weebly.com

Table 2: Carbon-13 NMR (¹³C NMR) Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~167 | C=O (Hydrazide) |

| ~150 | Ar-C (Quaternary) |

| ~148 | Ar-C (Quaternary) |

| ~122 | Ar-CH |

| ~113 | Ar-CH |

| ~112 | Ar-CH |

| ~69 | -OCH₂- (Butoxy) |

| ~56 | -OCH₃ |

| ~31 | -OCH₂CH₂- (Butoxy) |

| ~19 | -CH₂CH₃ (Butoxy) |

| ~14 | -CH₃ (Butoxy) |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. researchgate.net

The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the hydrazide group typically appear as two distinct bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic butoxy group are observed around 2850-3100 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the hydrazide group is prominent around 1640-1680 cm⁻¹. The C-O stretching vibrations of the ether linkages (butoxy and methoxy groups) are found in the 1200-1300 cm⁻¹ region. Bending vibrations for the various groups appear at lower frequencies.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the butoxy group.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 3200 | Medium-Strong | N-H Stretching (Hydrazide) |

| 3100 - 2850 | Medium | C-H Stretching (Aromatic & Aliphatic) |

| 1680 - 1640 | Strong | C=O Stretching (Amide I) |

| ~1600 | Medium | C=C Stretching (Aromatic) |

| ~1520 | Medium | N-H Bending (Amide II) |

| 1300 - 1200 | Strong | C-O Stretching (Ether) |

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the butoxy group, loss of the methoxy group, and cleavage of the hydrazide moiety. For instance, a prominent fragment ion might correspond to the 4-butoxy-3-methoxybenzoyl cation, formed by the loss of the -NHNH₂ group.

Table 4: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 238 | [M]⁺ (Molecular Ion) |

| 181 | [M - C₄H₉O]⁺ |

| 181 | [M - NHNH₂]⁺ |

| 151 | [C₈H₇O₃]⁺ |

Note: The relative intensities of the fragment ions can vary depending on the ionization method used.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hzdr.de It provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. hzdr.de

Single Crystal X-ray Diffraction for Crystalline Compounds

Powder X-ray Diffraction for Crystalline Materials

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids, providing insights into the material's crystal structure and phase purity. americanpharmaceuticalreview.com For crystalline materials like this compound, PXRD patterns serve as a unique fingerprint, allowing for identification and differentiation from other solid forms. americanpharmaceuticalreview.com The peak positions and their relative intensities in a PXRD pattern are characteristic of a specific crystal lattice. researchgate.net

In the analysis of related benzohydrazide (B10538) derivatives, PXRD has been instrumental. For instance, the crystal structure of (E)-N'-(4-Butoxy-3-methoxybenzylidene)benzohydrazide was determined using X-ray diffraction. researchgate.net Similarly, a novel heterocyclic derivative, 1-(4-butoxy-2-hydroxyphenyl) ethylidene-3,4-dimethoxy benzohydrazide, was confirmed to have a crystalline nature through its powder X-ray diffraction pattern. worldwidejournals.com This analysis revealed that the compound belongs to the monoclinic system with specific lattice parameters. worldwidejournals.com The experimental setup for such an analysis typically involves a 2θ range of 2–120° with a small step size and a defined counting time per step. worldwidejournals.com The resulting data can then be analyzed using specialized software to determine the crystal system and unit cell dimensions. worldwidejournals.com

The ability of PXRD to distinguish between different crystalline forms (polymorphs) and between crystalline and amorphous materials is crucial in pharmaceutical development and material science. americanpharmaceuticalreview.com

Table 1: Crystallographic Data for a Related Benzohydrazide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a (Å) | 18.0720(5) |

| b (Å) | 5.3107(5) |

| c (Å) | 13.1141(6) |

| β (°) | 103.002(3) |

Data for 1-(4-butoxy-2-hydroxyphenyl) ethylidene-3,4 dimethoxy benzohydrazide. worldwidejournals.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating components within a mixture. sigmaaldrich.com Techniques like LC-MS, HPLC, and TLC are routinely employed in the analysis of synthesized compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for the identification and quantification of components in a mixture. lcms.cz In the context of benzohydrazide derivatives, LC-MS has been used for the characterization and purity assessment of newly synthesized compounds. scirp.org The technique provides information on the molecular weight of the compound and its fragments, aiding in structural elucidation.

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in organic synthesis. pensoft.net It is used to separate, identify, and quantify each component in a mixture. nih.gov For benzohydrazide derivatives, RP-HPLC (Reversed-Phase HPLC) methods have been developed and validated to determine the purity of the synthesized compounds and to monitor for any process-related impurities or degradation products. scirp.orgpensoft.net A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and a buffer solution. pensoft.net The method is validated for parameters such as linearity, precision, accuracy, and selectivity to ensure its reliability. pensoft.netnih.gov

Table 2: HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Column | C18 (150×4 mm i.d., 5 μm) |

| Mobile Phase | Acetonitrile: Phosphate buffer, pH=3 (50:50% v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS at 225 nm |

| Column Temperature | 30 °C |

Data for the analysis of a substituted pyrrolopropanoic acid. pensoft.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactants and the appearance of the product spot over time. libretexts.orgyoutube.com The completion of a reaction is often indicated by the complete consumption of the limiting reactant. libretexts.org

For the synthesis of benzohydrazide derivatives, TLC is a standard method to track the reaction's progress. conicet.gov.ar The choice of mobile phase, often a mixture of solvents like n-hexane and ethyl acetate (B1210297), is crucial for achieving good separation of the spots. worldwidejournals.com Visualization of the spots can be achieved using methods like UV light or by staining with reagents such as iodine. worldwidejournals.comlibretexts.org The retention factor (Rf value) for each spot is a characteristic property under a given set of TLC conditions. worldwidejournals.com

Table 3: TLC Parameters for a Related Synthesis

| Parameter | Details |

|---|---|

| Stationary Phase | Aluminum coated TLC plates 60 F245 |

| Mobile Phase | n-hexane: ethyl acetate (7.5:2.5, v/v) |

| Visualization | UV light or iodine vapor |

| Rf Value of Product | 0.32 (in Toluene: Ethyl acetate 10:1) |

Data for the synthesis of 1-(4-butoxy-2-hydroxy phenyl) ethylidene -3,4 dimethoxy benzohydrazide. worldwidejournals.com

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. etamu.edu

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is primarily used to determine the thermal stability of a material and to study its decomposition patterns. etamu.edu A TGA curve plots the percentage of mass loss against temperature. Each step in the curve represents a mass loss event, which could be due to decomposition, evaporation, or other chemical reactions. etamu.edu For a stable compound like this compound, TGA can provide information about its decomposition temperature and the presence of any volatile components. enamine.net The analysis is typically performed by heating the sample at a constant rate in an inert atmosphere. researchgate.net

Table 4: TGA Data for a Related Metal Complex

| Temperature (°C) | Weight Loss (%) |

|---|---|

| 100 | 2.1 |

| 150 | 3.05 |

| 200 | 3.7 |

| 250 | 13.05 |

| 300 | 23.2 |

| 350 | 42.4 |

| 400 | 51.1 |

| 450 | 54.3 |

| 500 | 57.1 |

| 550 | 69.5 |

| 600 | 92.2 |

| 650 | 92.7 |

Data for a Co(II) complex of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide. researchgate.net

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-N'-(4-Butoxy-3-methoxybenzylidene)benzohydrazide |

| 1-(4-butoxy-2-hydroxyphenyl) ethylidene-3,4-dimethoxy benzohydrazide |

| Acetonitrile |

| n-hexane |

| ethyl acetate |

| Toluene |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.netmdpi.comias.ac.in

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. mdpi.comrsc.orgnih.gov DFT methods have been successfully applied to a wide range of organic molecules, including those structurally similar to 4-Butoxy-3-methoxybenzohydrazide, to elucidate their reactivity and spectroscopic characteristics. researchgate.netresearchgate.net

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, known as the global minimum on the potential energy surface. conflex.net For a flexible molecule like this compound, which possesses several rotatable single bonds, a thorough conformational analysis is crucial. ufms.brmdpi.com This process involves systematically rotating the bonds of the butoxy and hydrazide moieties to identify various low-energy conformers.

Subsequent geometry optimization calculations, often performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), refine the structures of these conformers. chemrxiv.org The relative energies of the optimized conformers are then compared to determine the most stable conformation in the gaseous phase or in solution, which can be modeled using methods like the Polarizable Continuum Model (PCM). conicet.gov.arnih.gov The planarity of the benzoylhydrazide group is a key feature, often stabilized by intramolecular hydrogen bonding, while the butoxy group will adopt a conformation that minimizes steric hindrance.

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| N-N Bond Length | 1.39 Å |

| C-N Bond Length | 1.34 Å |

| C-C-N Bond Angle | 116° |

| C-N-N Bond Angle | 120° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring and the hydrazide group, while the LUMO is likely to be distributed over the carbonyl group and the aromatic ring. The precise energies and distributions of these orbitals can be calculated using DFT.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.10 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.85 |

DFT calculations are an invaluable tool for interpreting experimental spectroscopic data. By calculating vibrational frequencies, it is possible to assign the peaks observed in infrared (IR) and Raman spectra to specific molecular motions, such as the stretching and bending of bonds. conicet.gov.arnih.gov Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of signals in ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule by calculating the energies of electronic transitions between molecular orbitals. conicet.gov.ar This allows for a detailed understanding of the relationship between the electronic structure of this compound and its interaction with light.

Molecular Docking Simulations for Ligand-Target Interaction Predictionresearchgate.netmdpi.comias.ac.inconicet.gov.ar

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery and design for evaluating the binding affinity and mode of interaction of a potential drug candidate. For this compound, molecular docking simulations could be employed to explore its potential interactions with various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The butoxy and methoxy (B1213986) groups, along with the hydrogen bond donor and acceptor sites of the hydrazide moiety, are expected to play significant roles in these interactions.

Detailed Analysis of Intermolecular Interactions and Crystal Packingresearchgate.netmdpi.com

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. ias.ac.in Understanding these interactions is crucial for predicting and controlling the physical properties of solid-state materials. researchgate.net For this compound, the presence of hydrogen bond donors (N-H) and acceptors (C=O, O-CH₃), as well as aromatic rings, suggests a rich variety of non-covalent interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. nih.govscielo.org.mx This technique partitions the crystal space into regions where the electron density of a given molecule dominates. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact.

| Interaction Type | Typical Percentage Contribution |

|---|---|

| H···H | 45-55% |

| O···H/H···O | 25-35% |

| C···H/H···C | 10-15% |

| Other | <5% |

Energy Frameworks Analysis for Supramolecular Architecture

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative and visual understanding of the forces that dictate the supramolecular architecture. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster (e.g., a 3.8 Å radius) and then separating these energies into their electrostatic, dispersion, polarization, and repulsion components.

While a specific crystal structure for this compound is not publicly available, analysis of closely related hydrazide-based Schiff bases reveals the utility of this approach. conicet.gov.ar For these compounds, energy frameworks highlight that the crystal packing is typically dominated by a combination of electrostatic and dispersion forces. conicet.gov.ar The electrostatic component arises from interactions between polar groups, such as the hydrazide moiety and oxygen atoms, while the dispersion component originates from van der Waals forces across the entire molecular surface.

The analysis generates graphical representations where the strength of the interaction between molecular pairs is depicted by cylinders connecting their centroids; the thickness of the cylinder is proportional to the magnitude of the interaction energy. This visualization allows for the rapid identification of the most significant packing interactions, such as hydrogen-bonding networks and stacking arrangements, which form the primary "scaffolding" of the crystal structure. ugr.es

Table 1: Illustrative Interaction Energy Breakdown for a Benzohydrazide Derivative This table is a representative example based on analyses of similar compounds and illustrates the type of data generated from an energy framework calculation.

| Interaction Type | Energy (kJ/mol) | Contribution | Key Interacting Moieties |

| Electrostatic | -58.6 | 45.2% | Hydrazide (N-H, C=O), Methoxy (O) |

| Dispersion | -65.9 | 50.8% | Aromatic Rings, Butoxy Chain |

| Repulsion | 21.2 | - | All atoms in close contact |

| Total Energy | -103.3 | 100% | Overall Crystal Packing |

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are highly specific, directional interactions that play a pivotal role in determining the conformation and packing of molecules in the solid state. researchgate.net In benzohydrazide derivatives, the -CONHNH₂ group is a primary site for hydrogen bonding, with the N-H groups acting as donors and the carbonyl oxygen (C=O) acting as a strong acceptor. researchgate.net

Computational and crystallographic studies of similar structures, such as 4-methoxybenzohydrazide and various Schiff base derivatives, consistently show the formation of robust intermolecular hydrogen bonds. researchgate.netresearchgate.net The most common motifs involve N-H···O interactions, where the hydrazide N-H donates a hydrogen to the carbonyl oxygen of a neighboring molecule, often forming dimers or extended chains. researchgate.netcore.ac.uk

Table 2: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Typical Distance (Å) | Typical Angle (°) |

| N-H (Hydrazide) | O=C (Carbonyl) | Strong, Intermolecular | 1.9 - 2.2 | 150 - 180 |

| N-H (Hydrazide) | O (Methoxy) | Moderate, Inter/Intramolecular | 2.1 - 2.4 | 140 - 170 |

| N-H (Hydrazide) | O (Butoxy) | Moderate, Inter/Intramolecular | 2.1 - 2.4 | 140 - 170 |

| C-H (Aromatic) | O=C (Carbonyl) | Weak, Intermolecular | 2.4 - 2.8 | 120 - 160 |

Studies on Pi-Stacking and Van der Waals Interactions

Alongside hydrogen bonding, pi-stacking (π-π) and van der Waals interactions are crucial non-covalent forces that direct the assembly of aromatic molecules. worldwidejournals.com While classical π-π stacking involves the face-to-face overlap of aromatic rings, in substituted benzene derivatives, offset-stacked or edge-to-face (C-H···π) arrangements are more common due to electrostatic repulsion between the electron-rich π-clouds. core.ac.uk

In the crystal packing of related hydrazide structures, C-H···π interactions are frequently observed, where a C-H bond from an adjacent molecule points towards the center of an aromatic ring, contributing significantly to crystal cohesion. conicet.gov.ar For this compound, the electron-donating methoxy and butoxy groups modulate the electron density of the benzene ring, which in turn influences the geometry and strength of these π-interactions. worldwidejournals.com

Van der Waals forces, although individually weak and non-directional, collectively provide a substantial contribution to the lattice energy. The flexible butoxy chain, in particular, maximizes van der Waals contacts by packing efficiently within the crystal lattice, filling voids between the more rigid aromatic and hydrazide portions of the molecules. Computational analysis of the Hirshfeld surface can be used to visualize and quantify these weak contacts.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. qsartoolbox.org This approach is fundamental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. nih.gov A QSAR study on a series of this compound analogues would proceed through several key steps:

Dataset Assembly: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) would be compiled. This would include this compound and variations with different substituents on the aromatic ring or modifications to the hydrazide or alkoxy moieties. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecular structure, including steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), hydrophobic (e.g., LogP), and topological properties. sigmaaldrich.com

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). openaccessjournals.com The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of test compounds. sigmaaldrich.com

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed. This method generates 3D contour maps that visualize regions where changes in steric bulk, electrostatic potential, or hydrophobicity would likely increase or decrease biological activity, providing intuitive guidance for designing more potent analogues. nih.gov

Table 3: Examples of Descriptors for a QSAR Study of Benzohydrazide Analogs

| Descriptor Class | Specific Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size and mass of the molecule |

| Number of Rotatable Bonds | Molecular flexibility | |

| Topological | Wiener Index | Molecular branching and compactness |

| Electronic | Dipole Moment | Polarity and charge distribution |

| HOMO/LUMO Energies | Electron-donating/accepting ability | |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Quantum Chemical | Partial Atomic Charges | Local electronic effects |

| 3D-QSAR Fields | Steric and Electrostatic Fields | 3D shape and charge distribution |

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Key Structural Features for Biological Activity in 4-Butoxy-3-methoxybenzohydrazide Analogs

The biological activity of benzohydrazide (B10538) derivatives is not attributed to a single feature but rather to the collective contribution of its core scaffold and peripheral substituents. The hydrazide-hydrazone moiety (-CONH-N=CH-) is often considered an active pharmacophore, crucial for the compound's biological activities.

Key structural components determining the biological efficacy of this class of compounds include:

The Benzohydrazide Core: This central scaffold serves as the foundation for molecular interactions. The N-acylhydrazone moiety, in particular, is a versatile structural motif that facilitates the development of biologically active compounds.

The 4-Butoxy Group: The presence of a butoxy group at the 4-position of the phenyl ring, as opposed to a smaller methoxy (B1213986) group, may increase lipophilicity. This modification can influence how the molecule interacts with lipid-rich environments, such as cell membranes or the hydrophobic pockets of enzymes.

The 3-Methoxy Group: Methoxy groups, particularly when paired with other substituents like hydroxyls, appear to play a significant role in the activity of various benzohydrazide derivatives, including their potential as cholinesterase inhibitors. The position of these substituents is critical; studies on related compounds as EGFR inhibitors have shown that a methoxy group at the para-position confers better activity than one at the meta-position. nih.gov

The Hydrazone Linker: The conformational flexibility around the C=N double bond of the hydrazone linker allows for cis or trans arrangements, which can significantly influence how the molecule fits into a biological target's binding site.

Pharmacophore Identification and Optimization Strategies for Related Compounds

Pharmacophore modeling is a crucial strategy in computational drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For benzohydrazide derivatives, several pharmacophore models have been developed to understand their interaction with various targets, such as mycobacterial enzymes and α-glucosidase. researchgate.netnih.gov

A typical pharmacophore model for a benzohydrazide analog often includes:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the hydrazide group is a key hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The N-H proton of the hydrazide linker frequently acts as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The substituted phenyl rings provide essential hydrophobic and aromatic (often π-π stacking) interactions within the binding pocket of a target protein. researchgate.net

Based on these models, optimization strategies are devised. For instance, in the development of quinoline-based benzohydrazide Schiff bases as α-glucosidase inhibitors, pharmacophore models were used to screen a rationally designed library of compounds to identify molecules with enhanced inhibitory potential. nih.govnih.gov These computational models help predict the activity of yet-to-be-synthesized compounds, thereby guiding medicinal chemists to focus on the most promising structures. researchgate.net

| Pharmacophoric Feature | Molecular Moiety | Assumed Role in Binding | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (A) | Carbonyl Oxygen (C=O) | Accepts H-bond from amino acid residues. | researchgate.netresearchgate.net |

| Hydrogen Bond Donor (D) | Hydrazide N-H | Donates H-bond to amino acid residues. | researchgate.netresearchgate.net |

| Aromatic Ring (R) | Substituted Phenyl Ring | Participates in π-π stacking or hydrophobic interactions. | researchgate.netnih.gov |

| Hydrophobic Group (H) | Alkyl chains (e.g., Butoxy) or Phenyl Rings | Occupies hydrophobic pockets in the target protein. | researchgate.netresearchgate.net |

Systematic Evaluation of Substituent Effects on Activity

The systematic variation of substituents on the aromatic rings of benzohydrazide analogs has been a cornerstone of SAR studies, revealing clear patterns in their biological activities against various targets.

Nature and Position of Substituents: The electronic properties (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of substituents profoundly impact activity. In a series of benzohydrazide derivatives targeting EGFR kinase, compounds with a methoxyl group at the para-position of one of the phenyl rings displayed superior activity compared to those with a meta-position substituent. nih.gov

Halogenation: The introduction of halogen atoms can significantly enhance potency. For example, in a study of urease inhibitors, the most active compound featured two chloro groups at the meta positions of one phenyl ring and a methoxy group at the para position of the other, resulting in an IC₅₀ value of 0.87 µM. nih.govresearchgate.net

Hydroxyl and Amino Groups: The presence of hydroxyl (-OH) and amino (-NH₂) groups often contributes to binding through hydrogen bond formation. In one study, a hydroxyl group was noted for its ability to form a hydrogen bond with Phe295 in acetylcholinesterase (AChE), while an amino group was suggested to be involved in hydrogen bonding in butyrylcholinesterase (BChE). pensoft.net

| Target | Compound Series | Key Substituent Findings | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Urease | Benzohydrazide derivatives | 3,5-dichloro on Ring A, 4-methoxy on Ring B | Most potent inhibitor (IC₅₀ = 0.87 µM) | researchgate.net |

| Butyrylcholinesterase (BChE) | Benzohydrazide derivatives | Two chloride groups on one phenyl ring, amino group on the other | High potency (IC₅₀ = 3.04 µM) | |

| Acetylcholinesterase (AChE) | Benzohydrazide derivatives | Hydroxyl and methoxy groups on one phenyl ring, one methoxy on the other | Moderate potency (IC₅₀ = 72.04 µM) | |

| EGFR Kinase | Benzohydrazide-dihydropyrazoles | Para-position methoxyl on B ring | Better activity than meta-position | nih.gov |

| α-Glucosidase | Quinoline-based benzohydrazide Schiff bases | Specific quinoline (B57606) substitutions | Potent inhibition (IC₅₀ = 12.95 µM) | nih.govnih.gov |

Exploration of Scaffold Hopping and Bioisosteric Replacement in Drug Design Research

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to discover novel compounds by modifying a known active molecule's core structure or functional groups, respectively. uniroma1.itresearchgate.net These techniques aim to improve properties like potency and pharmacokinetics or to create new, patentable chemical entities.

Scaffold Hopping: This involves replacing the central molecular framework while preserving the 3D orientation of key binding features. An example in a related field involved the design of JNK1 inhibitors, where the pyrazole (B372694) ring of a known inhibitor was expanded to a pyridazine (B1198779) ring, effectively "hopping" to a new scaffold. acs.org This strategy can lead to compounds with completely different core structures that still bind to the same biological target. uniroma1.it

Bioisosteric Replacement: This is the exchange of one functional group for another with similar physicochemical properties. cambridgemedchemconsulting.comu-tokyo.ac.jp In the aforementioned JNK1 inhibitor design, the amide linker was replaced with a hydrazide moiety, a classic bioisosteric swap. acs.org Similarly, a phenyl ring might be replaced with a pyridyl or thiophene (B33073) ring to modulate properties. cambridgemedchemconsulting.com These replacements can significantly alter a molecule's metabolism, toxicity, or biological activity. nih.gov

Mechanistic Investigations of Molecular Interactions with Biological Targets

Understanding how these molecules interact with their biological targets at an atomic level is crucial for rational drug design. This is primarily achieved through in silico molecular docking and experimental structural biology.

Molecular docking simulations are widely used to predict the binding conformation and affinity of benzohydrazide derivatives within the active site of an enzyme. researchgate.net These studies provide detailed insights into the non-covalent interactions that stabilize the ligand-enzyme complex.

Interactions with Cholinesterases: Docking studies of benzohydrazide derivatives with AChE have shown that a hydroxyl group can form a crucial hydrogen bond with the amino acid residue Phe295. pensoft.net In studies with MAO-B, a different enzyme, a hydroxyl group was observed to interact with Pro102. pensoft.net

Interactions with Urease: In silico studies of benzohydrazide-based urease inhibitors have helped to understand the binding interactions within the enzyme's active site, complementing kinetic studies which revealed both competitive and non-competitive modes of inhibition. nih.govresearchgate.net

Interactions with EGFR: For benzohydrazide derivatives targeting the epidermal growth factor receptor (EGFR), molecular modeling has been used to predict binding modes and rationalize the observed structure-activity relationships. nih.gov

| Enzyme Target | Key Interacting Amino Acid Residue(s) | Type of Interaction | Ligand Moiety Involved | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Phe295 | Hydrogen Bond | Hydroxyl group | pensoft.net |

| Monoamine Oxidase B (MAO-B) | Pro102 | Hydrogen Bond | Hydroxyl group | pensoft.net |

| COX-1 | Arg120, Tyr355 | Hydrogen Bond | Carbonyl group and triazine ring (in analog) | nih.gov |

| Urease | Active site residues (unspecified) | Hydrogen bonding, Hydrophobic interactions | Benzohydrazide core and substituents | researchgate.net |

Beyond direct enzyme inhibition, benzohydrazide derivatives can also function as modulators of receptor activity. A patent for hydrazone modulators of cannabinoid (CB) receptors described compounds based on a 4-methoxybenzhydrazide (B1204538) scaffold. google.com The mechanism of action for such compounds can be complex, involving agonism or antagonism. The study noted that the biological effect could be influenced by the compound's preferred conformation, which is dictated by its substituents. An unfavorable interaction, or a change in the positioning of a phenyl ring due to intramolecular forces, could explain differences in activity between closely related analogs. google.com This highlights that the mechanism is not just about binding, but about inducing a specific functional response in the receptor.

Analysis of Coordination Chemistry and Ligand Behavior with Metal Ions

The study of coordination chemistry reveals how a ligand interacts with a central metal ion to form a coordination complex. Hydrazide derivatives, including this compound, are a significant class of ligands due to their versatile chelating abilities. The presence of multiple donor atoms allows them to bind to metal ions in various ways, leading to the formation of complexes with distinct geometries and properties.

Hydrazones, which are formed from the reaction of hydrazides with aldehydes or ketones, possess an azomethine group (-NHN=CH-) and a carbonyl group (C=O). mdpi.com This structure provides at least two potential donor sites for chelation: the carbonyl oxygen and the azomethine nitrogen. mdpi.com This dual-site binding capability makes them effective chelating agents for a variety of transition metal ions. mdpi.com

Research into the coordination behavior of structurally similar hydrazone ligands demonstrates a common pattern of interaction with metal ions. These ligands typically undergo keto-enol tautomerism, where the hydrogen from the -NH group migrates to the carbonyl oxygen. In the presence of metal ions, the ligand often coordinates in its deprotonated enol form. This results in the formation of a stable five- or six-membered chelate ring with the metal ion, a characteristic feature that enhances the stability of the resulting complex. mdpi.comlibretexts.orgpressbooks.pub The coordination involves the enolic oxygen and the azomethine nitrogen atom, making the ligand act as a monobasic bidentate chelating agent. mdpi.comdoi.org

The formation of these metal complexes is generally achieved by reacting the hydrazide or its corresponding hydrazone derivative with a metal salt, such as a chloride or nitrate, in a suitable solvent like methanol (B129727) or ethanol (B145695). mdpi.commdpi.comnih.gov The resulting complexes can then be characterized using various spectroscopic and analytical techniques to determine their structure and bonding.

Detailed Research Findings

The coordination behavior of hydrazone ligands is extensively studied through techniques like Fourier-transform infrared (FT-IR) spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction.

Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is a powerful tool for determining which donor atoms are involved in coordination. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed.

The stretching vibration band of the carbonyl group (ν(C=O)) present in the free ligand typically disappears in the spectrum of the metal complex.

A new band appears at a lower frequency, which is attributed to the stretching vibration of the C-O-M bond, confirming the enolization of the ligand and coordination through the deprotonated oxygen atom. asianpubs.org

The band corresponding to the azomethine group (ν(C=N)) often shifts to a lower wavenumber, indicating the involvement of the nitrogen atom in the coordination. asianpubs.org

The disappearance of the ν(N-H) band from the ligand spectrum further supports the deprotonation and enolization process.

The coordination number, which is the number of donor atoms bonded to the central metal ion, is a key factor determining the geometry of the complex. libretexts.orguni-siegen.de For hydrazone complexes, coordination numbers of four and six are the most common, leading to square planar/tetrahedral and octahedral geometries, respectively. libretexts.org

The table below summarizes findings on the coordination behavior of various related hydrazone ligands with different metal ions.

Table 1: Coordination Behavior of Related Hydrazone Ligands with Metal Ions

| Metal Ion | Ligand Type | Coordination Sites | Resulting Geometry | Reference |

|---|---|---|---|---|

| Nickel(II) | Benzohydrazide derivative | Enolic Oxygen, Azomethine Nitrogen | Distorted Square Planar | mdpi.com |

| Cobalt(II) | Thioureido derivative | Not specified | Tetrahedral | researchgate.net |

| Copper(II) | Thiosemicarbazone | Nitrogen, Sulphur | Square Planar | doi.org |

| Zinc(II) | Pyrimidine derivative | Not specified | Octahedral | uobaghdad.edu.iqresearchgate.net |

| Cobalt(II) | Acetic acid derivative | Carboxylate Oxygen, Bipyridine Nitrogen | Octahedral | asianpubs.org |

Table 2: Representative FT-IR Spectral Data (cm⁻¹) for a Ligand and its Metal Complex

| Compound | ν(O-H) | ν(N-H) | ν(C=O) | ν(C=N) | ν(C-O-M) | Reference |

|---|---|---|---|---|---|---|

| Ligand (Benzohydrazide) | - | ~3272 | ~1643 | ~1603 | - | nih.gov |

The data clearly illustrates the ligand's role as a versatile chelator. The ability of this compound and its derivatives to form stable and structurally diverse complexes with a range of metal ions is a cornerstone of their chemical significance. This behavior is driven by the favorable formation of chelate rings through bidentate coordination via the enolic oxygen and the azomethine nitrogen atoms. mdpi.comdoi.org

Biological and Chemical Applications in Research

Application as a Chemical Building Block and Intermediate in Organic Synthesis

4-Butoxy-3-methoxybenzohydrazide serves as a valuable intermediate in the synthesis of more complex molecules. The reactivity of the hydrazide functional group allows for a variety of chemical transformations, making it a key component in the construction of diverse molecular architectures.

The hydrazide moiety of this compound is a key functional group for the synthesis of various heterocyclic compounds. Hydrazides are well-known precursors for the formation of five-membered heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. mdpi.comresearchgate.netmdpi.com These reactions typically proceed through the condensation of the hydrazide with a suitable carbonyl compound to form a hydrazone, which can then undergo cyclization. researchgate.net For instance, the reaction of a benzohydrazide (B10538) with a carboxylic acid or its derivative, followed by cyclodehydration, can yield 1,3,4-oxadiazoles. researchgate.net Similarly, reaction with a compound containing a dicarbonyl or an equivalent functional group can lead to the formation of pyrazole (B372694) rings. researchgate.net

A study on the synthesis of vanillin-related hydrazone derivatives demonstrated the synthesis of 1-pyrimidine-2-yl piperidine-4-carboxylicacid(4-butoxy-3-methoxy benzylidine)-hydrazide from the corresponding aldehyde. scirp.org This highlights the utility of the 4-butoxy-3-methoxybenzoyl scaffold in forming hydrazones, which are versatile intermediates for heterocyclic synthesis. scirp.orgscirp.org The synthesis of novel heterocyclic derivatives, such as 1-(4-butoxy-2-hydroxyphenyl) ethylidene-3,4-dimethoxy benzohydrazide, further illustrates the role of substituted benzohydrazides in creating complex heterocyclic structures. worldwidejournals.com The 1,3,4-oxadiazole (B1194373) ring, in particular, is a significant target in medicinal chemistry due to its wide range of biological activities, and benzohydrazides are key starting materials for its synthesis. mdpi.comnih.gov

Potential as a Scaffold in Academic Drug Discovery Programs

The this compound structure represents a "scaffold," a core molecular framework upon which various substituents can be attached to create a library of related compounds. This scaffold has shown potential in academic drug discovery programs for the identification of new biologically active molecules. salariuspharma.comnih.govthepharmajournal.com

In drug discovery, "hit" compounds are those that show initial activity in a screening assay. These hits are then optimized to improve their potency, selectivity, and pharmacokinetic properties, a process known as lead optimization. danaher.combiosolveit.denih.gov Benzohydrazide derivatives have been the subject of such optimization efforts. For example, a structure-based virtual screen identified a novel N′-(1-phenylethylidene)-benzohydrazide series as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important cancer target. salariuspharma.com Subsequent hit-to-lead optimization and structure-activity relationship (SAR) studies led to the discovery of a potent and specific inhibitor. salariuspharma.com

Similarly, a series of benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential EGFR kinase inhibitors, with one compound showing potent antiproliferative activity against several cancer cell lines. nih.gov These studies demonstrate that the benzohydrazide scaffold can be systematically modified to enhance biological activity. The process of lead optimization involves iterative cycles of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the SAR. danaher.combiosolveit.de

Fragment-based drug design (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. unjani.ac.iddntb.gov.ua These fragments are then grown or linked together to produce a more potent lead compound. The 4-butoxy-3-methoxybenzoyl moiety can be considered a fragment that could be used in FBDD campaigns. Its binding to a target protein could be detected using biophysical techniques, and its structure could then be elaborated to improve affinity and develop a more potent inhibitor. The exploration of simple drug scaffolds has been shown to reveal novel compounds with potent neuropharmacology, highlighting the potential of unexplored fragments for drug discovery.

High-throughput screening (HTS) involves the rapid testing of large libraries of compounds to identify those that are active against a specific biological target. nih.govvipergen.commdpi.com These libraries often contain diverse chemical scaffolds, and benzohydrazide derivatives can be included in such collections. A high-throughput screen of small-molecule libraries led to the identification of antibacterials against multidrug-resistant bacteria. nih.gov In another example, an in-vitro high-throughput library screening of 258 synthetic compounds against α-glucosidase identified several potent inhibitors, including derivatives of oxadiazole, which can be synthesized from benzohydrazides. plos.org The inclusion of compounds with the this compound scaffold or related structures in HTS campaigns could lead to the discovery of novel hits for a variety of therapeutic targets.

In Vitro Studies of Biological Activities for Related Compounds

A number of studies have investigated the in vitro biological activities of benzohydrazide derivatives, revealing a broad spectrum of potential therapeutic applications. These studies are crucial for understanding the structure-activity relationships of this class of compounds.

Derivatives of benzohydrazide have demonstrated significant antimicrobial activity. For instance, a series of N′-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and showed promising antibacterial and antifungal activities. tandfonline.com Another study on hydrazide-hydrazones of 3-methoxybenzoic acid found that some of these compounds exhibited high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp., with activity higher than some commonly used antibiotics. nih.gov The antimicrobial activity of 1-(4-butoxy-2-hydroxyphenyl) ethylidene-3,4-dimethoxy benzohydrazide was also tested against several bacterial and fungal strains. worldwidejournals.com

In the area of oncology, various benzohydrazide derivatives have been evaluated for their anticancer properties. thepharmajournal.comnih.gov For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. nih.gov Another study reported the in vitro anticancer potential of 2/3-bromo-N′-(substituted benzylidene/3 phenylallylidene) benzohydrazides against human colon cancer cells. thepharmajournal.com Furthermore, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, structurally related to the title compound, have been synthesized and evaluated for their anticancer activity. mdpi.com Derivatives of 1,3,4-oxadiazole, which can be synthesized from benzohydrazides, are also being explored as thymidine (B127349) phosphorylase inhibitors for their potential as anticancer agents. nih.gov

Enzyme inhibition is another area where benzohydrazide derivatives have shown promise. Alkoxybenzylidene derivatives of benzohydrazide have been investigated as lipoxygenase inhibitors. dntb.gov.ua Additionally, N′-benzylidene-4-tert-butylbenzohydrazide derivatives have been identified as potent urease inhibitors. mdpi.com The inhibition of these enzymes has therapeutic implications for inflammatory diseases and infections, respectively.

The table below summarizes the in vitro biological activities of some compounds related to this compound.

Table 1: In Vitro Biological Activities of Selected Benzohydrazide Derivatives

| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| N′-Benzylidene-3,4-dimethoxybenzohydrazide derivatives | Antibacterial, Antifungal | Showed promising activity against S. aureus, E. coli, and C. albicans. | tandfonline.com |

| Hydrazide-hydrazones of 3-methoxybenzoic acid | Antibacterial | High activity against Bacillus spp., superior to some standard antibiotics. | nih.gov |

| 1-(4-Butoxy-2-hydroxyphenyl) ethylidene-3,4-dimethoxy benzohydrazide | Antimicrobial | Tested against various bacterial and fungal strains. | worldwidejournals.com |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Anticancer, Antioxidant | Cytotoxic against glioblastoma and breast cancer cell lines; some showed high antioxidant activity. | nih.gov |

| 2/3-Bromo-N′-(substituted benzylidene) benzohydrazides | Anticancer | Potent activity against human colon cancer cell lines. | thepharmajournal.com |

| Alkoxybenzylidene derivatives of benzohydrazide | Enzyme Inhibition (Lipoxygenase) | Investigated as inhibitors of the lipoxygenase enzyme. | dntb.gov.ua |

Enzyme Inhibition Studies (e.g., Lipoxygenase Inhibition)

Research into the direct lipoxygenase (LOX) inhibition activity of this compound is not extensively documented in the available literature. However, the broader class of hydrazone derivatives and structurally related compounds has shown promise in this area. Lipoxygenases are enzymes involved in the biosynthesis of pro-inflammatory mediators like leukotrienes. nih.gov

Studies on other molecular structures provide context for the potential investigation of this compound derivatives. For instance, certain coumarin (B35378) derivatives are noted for their ability to inhibit the pro-inflammatory 5-lipoxygenase enzyme at micromolar concentrations. researchgate.net Similarly, some thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from hydrazide intermediates, have been evaluated for their anti-15-LOX activity. nih.gov The inhibitory potential of these related compounds suggests that the hydrazide moiety is a valuable pharmacophore for designing enzyme inhibitors, indicating a plausible, yet underexplored, avenue for this compound.

Exploration of Antimicrobial Research Potential

The hydrazide-hydrazone scaffold is a focal point in the development of new antimicrobial agents, known to exhibit a wide spectrum of bioactivity, including antibacterial and antifungal properties. semanticscholar.org Research has specifically highlighted the potential of derivatives of this compound in this domain.

A study involving the synthesis of a series of hydrazide-hydrazones from 3-methoxybenzoic acid (a structurally related precursor) found that several compounds exhibited significant bacteriostatic or bactericidal activity, particularly against Gram-positive bacteria of the Bacillus species. nih.gov The activity of some of these compounds surpassed that of common antibiotics like cefuroxime (B34974) and ampicillin (B1664943). nih.gov

Furthermore, a novel heterocyclic derivative, 1-(4-butoxy-2-hydroxyphenyl) ethylidene-3,4 dimethoxy benzohydrazide, was synthesized and evaluated for its antimicrobial and antifungal activities. worldwidejournals.com This compound, which incorporates the butoxy-methoxy-benzene structure, was tested against bacterial strains including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as the fungi C. albicans and A. niger, demonstrating the therapeutic potential of this chemical class. worldwidejournals.com

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Hydrazide-hydrazones of 3-methoxybenzoic acid | Gram-positive bacteria (Bacillus spp.) | Activity found to be higher than cefuroxime or ampicillin in some cases. | nih.gov |

| 1-(4-butoxy-2-hydroxyphenyl) ethylidene-3,4 dimethoxy benzohydrazide | Bacteria (E. coli, P. aeruginosa, S. aureus, S. pyogenes) and Fungi (C. albicans, A. niger) | Demonstrated both antimicrobial and antifungal properties. | worldwidejournals.com |

Investigation of Receptor Modulating Activities (e.g., Cannabinoid Receptors, CFTR)

While direct research on this compound as a modulator of cannabinoid receptors or the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is limited, the broader context of these targets is an active area of pharmaceutical research.

Cannabinoid Receptors (CB1): The cannabinoid receptor type 1 (CB1) is a G protein-coupled receptor abundant in the central nervous system and is a therapeutic target for numerous disorders, including pain and epilepsy. mdpi.comnih.gov The development of small molecule modulators, including allosteric modulators that can fine-tune receptor activity, is a significant focus. f1000research.comfrontiersin.org While direct ligands for the CB1 receptor have been limited by psychoactive side effects, allosteric modulators offer a potential alternative by enhancing or inhibiting the effects of endogenous cannabinoids. nih.govfrontiersin.org Although no studies directly link this compound to CB1 modulation, the search for new chemotypes continues to be a priority in this field. nih.gov

CFTR Modulators: The CFTR protein is a channel that regulates ion and water flow across cell membranes. cysticfibrosis.ca Mutations in the CFTR gene cause cystic fibrosis, and modulator drugs that correct or potentiate the function of the defective protein have become transformative therapies. cysticfibrosis.canih.gov These modulators, such as ivacaftor, lumacaftor, and elexacaftor, target the underlying cause of the disease. nih.govcysticfibrosis.org.au Research in this area involves identifying compounds that can restore protein function to near-normal levels. nih.gov A patent for novel CFTR modulators describes the synthesis of hydrazide derivatives as part of the process to create new therapeutic agents, indicating the utility of this chemical group in the field, even if this compound itself has not been specifically named as a modulator. google.com

Applications in Chemical Biology as Probes or Sensors